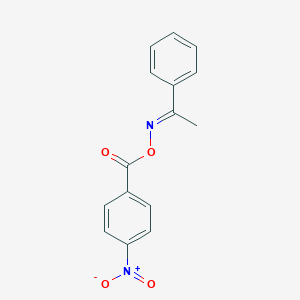

1-phenylethanone O-{4-nitrobenzoyl}oxime

Description

BenchChem offers high-quality 1-phenylethanone O-{4-nitrobenzoyl}oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenylethanone O-{4-nitrobenzoyl}oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H12N2O4 |

|---|---|

Molecular Weight |

284.27g/mol |

IUPAC Name |

[(E)-1-phenylethylideneamino] 4-nitrobenzoate |

InChI |

InChI=1S/C15H12N2O4/c1-11(12-5-3-2-4-6-12)16-21-15(18)13-7-9-14(10-8-13)17(19)20/h2-10H,1H3/b16-11+ |

InChI Key |

FREJHBAVVMPLFD-LFIBNONCSA-N |

SMILES |

CC(=NOC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |

Isomeric SMILES |

C/C(=N\OC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CC=C2 |

Canonical SMILES |

CC(=NOC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: 1-Phenylethanone O-{4-nitrobenzoyl}oxime

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists[1]

A Strategic Precursor for Iminyl and Aryl Radicals in Organic Synthesis [1]

Executive Summary

1-Phenylethanone O-{4-nitrobenzoyl}oxime (also known as acetophenone O-p-nitrobenzoyloxime) represents a specialized class of oxime esters utilized primarily as radical precursors in photochemical and thermal synthetic manifolds.[1] Distinguished by the electron-withdrawing p-nitro group on the benzoate moiety, this compound exhibits enhanced photo-lability and specific redox properties compared to its unsubstituted benzoyl analogs.[1]

Its primary utility lies in the controlled generation of iminyl radicals (N-centered) and acyloxy radicals (O-centered) via N–O bond homolysis.[1] These reactive intermediates are pivotal in the construction of nitrogen-containing heterocycles (e.g., phenanthridines, pyrolines) and in polymer chemistry as photoinitiators.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 1-Phenylethanone O-(4-nitrobenzoyl)oxime |

| Common Name | Acetophenone O-(4-nitrobenzoyl)oxime |

| Molecular Formula | C₁₅H₁₂N₂O₄ |

| Molecular Weight | 284.27 g/mol |

| Structural Class | O-Acyl Oxime / Oxime Ester |

| Precursor CAS | 613-91-2 (Acetophenone oxime) |

| Physical State | Crystalline Solid (Typically off-white to pale yellow) |

| Solubility | Soluble in DCM, CHCl₃, THF, Acetonitrile; Insoluble in water |

Structural Analysis

The molecule consists of two distinct domains linked by a weak N–O bond (Bond Dissociation Energy ~30–40 kcal/mol):

-

The Iminyl Core: Derived from acetophenone, providing the template for N-centered radical chemistry.[1]

-

The Acyloxy Leaving Group: The 4-nitrobenzoyl moiety.[1] The nitro group (

) at the para position significantly lowers the reduction potential of the N–O bond, facilitating Single Electron Transfer (SET) processes and stabilizing the resulting carboxylate anion in ionic pathways.

Synthesis Protocol

Note: The following protocol is synthesized from standard methodologies for O-acylation of ketoximes. All steps should be performed in a fume hood.

Phase 1: Preparation of Acetophenone Oxime

Reaction: Acetophenone + NH₂OH[1]·HCl

-

Reagents: Dissolve Acetophenone (10 mmol) in Ethanol (20 mL).

-

Addition: Add Hydroxylamine hydrochloride (15 mmol) and Sodium Acetate (20 mmol) dissolved in a minimum amount of water.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

-

Workup: Evaporate ethanol. Add water (30 mL) and cool in an ice bath. The oxime typically precipitates as a white solid (MP: 58–60°C). Filter, wash with cold water, and dry under vacuum.

Phase 2: Esterification to 1-Phenylethanone O-{4-nitrobenzoyl}oxime

Reaction: Acetophenone Oxime + 4-Nitrobenzoyl Chloride

-

Setup: In a flame-dried round-bottom flask under Argon, dissolve Acetophenone Oxime (5 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

-

Base Addition: Add Triethylamine (TEA) or Pyridine (6 mmol) as an HCl scavenger. Cool the solution to 0°C.

-

Acylation: Dropwise add a solution of 4-Nitrobenzoyl chloride (5.5 mmol) in DCM (10 mL) over 15 minutes.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. The solution may turn pale yellow.[1]

-

Quench & Extraction: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove excess pyridine), then brine.

-

Purification: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane or purify via flash chromatography (Silica gel, Gradient Hexane

10% EtOAc).

Mechanistic Pathways: Radical Generation

The defining feature of this compound is the cleavage of the N–O bond.[1] This can be triggered thermally, photochemically (UV/Vis), or via redox catalysis (SET).

The Radical Cascade

Upon activation, the molecule undergoes homolysis, generating an iminyl radical and a 4-nitrobenzoyloxy radical. The acyloxy radical is unstable and rapidly decarboxylates.[1]

Figure 1: Mechanistic cascade of N–O bond cleavage leading to reactive radical species.[1]

Mechanistic Insight[1][5][9]

-

Iminyl Radical (

): This species is electrophilic.[1] It readily undergoes 5-exo-trig or 6-endo-trig cyclizations onto pendant alkenes or arenes.[1] This is the primary pathway for synthesizing phenanthridines and quinolines.[1] -

Decarboxylation: The 4-nitrobenzoyloxy radical decarboxylates much faster than the unsubstituted benzoyloxy radical due to the electron-withdrawing nitro group, which destabilizes the carboxyl radical.[1] This makes the compound an efficient source of 4-nitrophenyl radicals if the iminyl radical is not the desired trap.[1]

Applications in Drug Discovery & Synthesis

A. Synthesis of N-Heterocycles

Researchers utilize this oxime ester to access complex scaffolds found in alkaloids and pharmaceuticals.[1]

-

Protocol: The oxime ester is treated with a photocatalyst (e.g.,

) or a copper catalyst. -

Outcome: The generated iminyl radical attacks a neighboring aromatic ring (intramolecular homolytic aromatic substitution), yielding phenanthridine derivatives.

B. Photopolymerization

In material science, the 4-nitro group enhances the absorption cross-section in the UV-A region, making this compound a candidate for Type I photoinitiators.[1] The rapid generation of radicals initiates the polymerization of acrylates.[1]

C. DNA Photocleavage Studies

As noted in bio-organic research, nitro-substituted oxime esters can act as "photonucleases."[1][2] Upon UV irradiation, the generated radicals can abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission. This property is investigated for photodynamic therapy (PDT) agents.

Safety & Handling (E-E-A-T)

-

Explosion Hazard: Compounds containing both nitro groups and high-energy N–O bonds (like oxime esters) can be energetic.[1] While 1-phenylethanone O-{4-nitrobenzoyl}oxime is generally stable at room temperature, it should never be heated in a closed system without safety shielding.[1]

-

Thermal Stability: Do not subject the bulk solid to temperatures above 100°C unless in solution.[1]

-

Toxicity: Nitroaromatics are often toxic and potential mutagens.[1] Handle with double nitrile gloves.[1]

-

Storage: Store in amber vials at -20°C to prevent slow photochemical degradation.

References

-

Synthesis and Radical Chemistry of Oxime Esters Source: National Institutes of Health (PMC) Context: Comprehensive review on the generation of iminyl radicals from oxime esters and their decarboxylation pathways.

-

Photochemical Fate and DNA Cleavage of Nitro-Oxime Derivatives Source: National Institutes of Health (PMC) Context: Study detailing the synthesis of nitrobenzoyl oxime esters and their activity as DNA photocleavers.[1][2]

-

Physical Properties of Acetophenone Oxime (Precursor) Source: ChemSynthesis Context: Validated physical data (MP, Density) for the precursor acetophenone oxime (CAS 613-91-2).[1]

-

Metal-Free Photoredox Catalyzed Cyclization of O-Acyl Oximes Source: MDPI Context: Protocol for using O-acyl oximes in the synthesis of phenanthridines via radical mechanisms.[1]

Sources

1-phenylethanone O-{4-nitrobenzoyl}oxime synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-phenylethanone O-{4-nitrobenzoyl}oxime

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for 1-phenylethanone O-{4-nitrobenzoyl}oxime, a valuable O-acyl oxime derivative. O-acyl oximes are versatile building blocks in organic synthesis, notably for the construction of N-heterocycles and in transition metal-catalyzed C-H activation reactions.[1] This document offers a detailed examination of the synthesis, beginning with the oximation of 1-phenylethanone (acetophenone) to form the critical 1-phenylethanone oxime intermediate, followed by its O-acylation using 4-nitrobenzoyl chloride. The guide is designed for researchers and drug development professionals, emphasizing the mechanistic rationale behind procedural choices, self-validating protocols through characterization data, and robust troubleshooting strategies.

Strategic Overview of the Synthesis

The synthesis of the target compound is achieved through a logical and efficient two-step sequence. This strategy is predicated on first forming the nucleophilic oxime from the parent ketone, followed by an esterification reaction at the oxime's oxygen atom.

-

Step 1: Oximation. Condensation of 1-phenylethanone with hydroxylamine hydrochloride to yield the intermediate, 1-phenylethanone oxime.

-

Step 2: O-Acylation. Esterification of 1-phenylethanone oxime with 4-nitrobenzoyl chloride in the presence of a base to yield the final product, 1-phenylethanone O-{4-nitrobenzoyl}oxime.

The complete workflow is illustrated below.

Caption: High-level overview of the two-step synthesis pathway.

Part I: Synthesis of 1-phenylethanone oxime (Intermediate)

The initial step involves the conversion of a ketone to an oxime, a classic condensation reaction. The selection of reagents and conditions is critical for achieving a high yield and purity of the intermediate, which is foundational for the subsequent acylation.

Reaction Principle and Mechanistic Insight

The formation of an oxime from a ketone is a nucleophilic addition-elimination reaction.[2] Hydroxylamine (NH₂OH), typically generated in situ from its more stable hydrochloride salt (NH₂OH·HCl) by a base, acts as the nucleophile. The reaction proceeds via the following mechanistic steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of 1-phenylethanone.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

-

Dehydration: The hydroxyl group of the carbinolamine is protonated (often by the acidic medium or solvent), turning it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the oxime.

Caption: Mechanism of oxime formation from a ketone.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of acetophenone oximes.[3][4]

Materials & Reagents

| Reagent | Formula | M.W. | Amount | Moles |

| 1-Phenylethanone | C₈H₈O | 120.15 | 12.0 g (11.6 mL) | 0.10 |

| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | 10.4 g | 0.15 |

| Sodium Hydroxide | NaOH | 40.00 | 11.0 g | 0.275 |

| Ethanol (95%) | C₂H₅OH | - | 200 mL | - |

| Water | H₂O | - | As needed | - |

| Conc. Hydrochloric Acid | HCl | - | As needed | - |

Procedure

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: To the flask, add 1-phenylethanone (12.0 g), hydroxylamine hydrochloride (10.4 g), and 200 mL of 95% ethanol.

-

Basification: While stirring in an ice bath, slowly and portion-wise add solid sodium hydroxide (11.0 g). The addition is exothermic and should be controlled to maintain a low temperature. The solution will become a white, turbid liquid.[3]

-

Reaction: After the addition of NaOH is complete, remove the ice bath and heat the mixture to a gentle reflux for 10-15 minutes.

-

Work-up & Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 300 mL of cold water and 30 mL of concentrated hydrochloric acid. A white solid should precipitate.

-

Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts. The crude product can be recrystallized from dilute ethanol to yield pure 1-phenylethanone oxime as a white crystalline solid.[5]

-

Drying: Dry the purified crystals in a vacuum desiccator.

Validation and Characterization of the Intermediate

A successful synthesis is validated by comparing the physical and spectral properties of the product with known data.

Physical Properties

| Property | Expected Value |

| Appearance | White crystalline solid |

| Yield | 85-95% |

| Melting Point | 58-60 °C[3] |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 9.10 (br s, 1H, -OH), 7.50-7.20 (m, 5H, Ar-H), 2.25 (s, 3H, -CH₃).[6] The broad singlet for the hydroxyl proton is characteristic and its chemical shift can vary.

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 157.1 (C=N), 136.8, 132.7, 130.1, 127.0 (Ar-C), 15.9 (-CH₃).[6]

-

IR (KBr, cm⁻¹): ν 3294 (broad, O-H stretch), 3055 (Ar C-H stretch), 1575 (C=N stretch), 925 (N-O stretch).[6]

Part II: Synthesis of 1-phenylethanone O-{4-nitrobenzoyl}oxime

The second stage of the synthesis is the O-acylation of the prepared oxime. This reaction forms an ester linkage between the oxime's oxygen and the carbonyl carbon of the acylating agent.

Reaction Principle and Mechanistic Insight

O-acylation of oximes is readily achieved using reactive acylating agents like acyl chlorides or anhydrides.[7][8] The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine.

Causality Behind Experimental Choices:

-

Acylating Agent: 4-Nitrobenzoyl chloride is chosen for its high reactivity. The electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic, facilitating the reaction.

-

Base/Solvent: Pyridine is an excellent choice as it serves a dual purpose. It acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

-

Temperature Control: The reaction is initiated at a low temperature (0 °C). This is crucial to moderate the exothermic reaction and to suppress potential side reactions, most notably the Beckmann rearrangement, which can be promoted by heat and acid.[9][10][11]

The mechanism involves the nucleophilic oxime oxygen attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, followed by the elimination of a chloride ion.

Caption: General mechanism for the O-acylation of an oxime.

Detailed Experimental Protocol

This protocol is a standard procedure for the acylation of oximes.[8][12]

Materials & Reagents

| Reagent | Formula | M.W. | Amount | Moles |

| 1-Phenylethanone oxime | C₈H₉NO | 135.17 | 6.76 g | 0.05 |

| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 9.75 g | 0.0525 |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 50 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | - | 100 mL | - |

| Sodium Bicarbonate (aq.) | NaHCO₃ | - | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | - | As needed | - |

Procedure

-

Setup: Use an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolution: Dissolve 1-phenylethanone oxime (6.76 g) in 50 mL of anhydrous pyridine in the flask. Cool the solution to 0 °C in an ice bath.

-

Acylation: Dissolve 4-nitrobenzoyl chloride (9.75 g) in 50 mL of anhydrous dichloromethane (DCM) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred oxime solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into 200 mL of ice-cold water. Transfer to a separatory funnel and extract the product with DCM (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with cold 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the final product.

Validation and Characterization of the Final Product

Physical Properties

| Property | Expected Value |

| Appearance | Off-white or pale yellow solid |

| Yield | 70-85% |

| Melting Point | Varies; requires experimental determination |

Anticipated Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): Expect to see signals for the phenyl group protons (multiplet, ~7.4-7.6 ppm), the protons of the 4-nitrophenyl group appearing as two distinct doublets (an AA'BB' system, ~8.2-8.4 ppm), and the methyl group singlet shifted slightly downfield compared to the starting oxime (~2.4 ppm). The characteristic broad -OH proton signal will be absent.

-

¹³C NMR (CDCl₃, 101 MHz): Expect signals for the C=N carbon (~160-165 ppm), the ester carbonyl carbon (~162-164 ppm), and the aromatic carbons.

-

IR (KBr, cm⁻¹): The broad O-H stretch around 3300 cm⁻¹ will be absent. Key new peaks will include a strong C=O stretch for the ester (~1740-1760 cm⁻¹), strong asymmetric and symmetric stretches for the NO₂ group (~1525 cm⁻¹ and ~1350 cm⁻¹), and the C=N stretch (~1600 cm⁻¹).[8]

Safety and Troubleshooting

4.1. Hazard Analysis

-

Pyridine: Flammable, toxic, and an irritant. Handle only in a well-ventilated fume hood.

-

4-Nitrobenzoyl chloride: Corrosive and a lachrymator. Reacts with moisture. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

-

Hydroxylamine HCl: Can be corrosive and an irritant.

-

Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

4.2. Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield of Oxime | Incomplete reaction; insufficient base. | Ensure stoichiometric amount of base is used. Increase reflux time and monitor by TLC. |

| Low Yield of Acylated Product | Hydrolysis of 4-nitrobenzoyl chloride due to moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[11] |

| Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature after the initial cooling period. Monitor by TLC until the starting oxime is consumed. | |

| Beckmann Rearrangement Product Observed | Reaction temperature was too high; acidic conditions. | Maintain strict temperature control (0 °C) during the addition of the acyl chloride. Ensure the base is sufficient to neutralize all generated acid.[11] |

| Product is Difficult to Purify | Presence of unreacted starting materials or side products. | Optimize TLC monitoring to ensure the reaction goes to completion. Use column chromatography for purification if recrystallization is ineffective. |

Conclusion

The synthesis of 1-phenylethanone O-{4-nitrobenzoyl}oxime is a robust and reproducible two-step process that relies on fundamental organic reactions. Success hinges on the careful execution of the initial oximation to produce a high-purity intermediate, followed by a controlled O-acylation that minimizes potential side reactions. By understanding the mechanistic principles and adhering to the detailed protocols for reaction execution and product validation, researchers can reliably access this versatile chemical building block for further applications in synthetic and medicinal chemistry.

References

- Unknown. (n.d.). Oximes.

-

Chen, P., Huang, H., Tan, Q., Ji, X., & Zhao, F. (2023, March 29). Acyl Oxime Ester. Encyclopedia.pub. Retrieved from [Link]

-

Gasanov, R. G., & Freidlina, R. K. (2017, October 9). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. Retrieved from [Link]

-

Bittner, S., & Grinberg, S. (n.d.). Alkylation, acylation, and Beckmann rearrangement of oximes in the presence of an oxidation–reduction system. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Bittner, S., & Grinberg, S. (1976, January 1). Alkylation, acylation, and Beckmann rearrangement of oximes in the presence of an oxidation-reduction system. Ben-Gurion University Research Portal. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 1-phenylethanone oxime. Retrieved from [Link]

-

Unknown. (n.d.). Supporting information. Royal Society of Chemistry. Retrieved from [Link]

-

Unknown. (n.d.). Tandem double acylation/[7][7]-rearrangement of aliphatic nitro compounds: a route to α-oxygenated oxime derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-phenylethanone oxime. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 15754-21-9 | (Z)-1-Phenylethan-1-one O-methyl oxime. Retrieved from [Link]

-

Bagade, M. B., & Ghiya, B. J. (1991). Reaction in oximes of. Asian Journal of Chemistry, 3(2), 158-163. Retrieved from [Link]

-

Al-Karawi, A. J. M., & Al-Hakim, A. H. (n.d.). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Research Publishing Group. Retrieved from [Link]

-

Unknown. (n.d.). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. Retrieved from [Link]

-

Tan, W. W., Wu, B., Wei, Y., & Yoshikai, N. (2018). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 95, 1-14. Retrieved from [Link]

-

ResearchGate. (2015, April 30). What is the most popular procedure to synthesize oximes?. Retrieved from [Link]

- Unknown. (n.d.). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. Google Patents.

-

Unknown. (n.d.). O-Acyl oximes: versatile building blocks for N-heterocycle formation in recent transition metal catalysis. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Al-Karawi, A. J., & Al-Hakim, A. H. (n.d.). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Research Publishing Group. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetophenone. Retrieved from [Link]

-

NIST. (n.d.). Acetophenone, 4'-nitro-. NIST WebBook. Retrieved from [Link]

- Unknown. (n.d.). Method of preparing p-nitroacetophenone and its oxime. Google Patents.

-

Dong, W., Yang, D., & Li, G. (2010). 1-(4-{[(E)-4-Methylbenzylidene]amino}phenyl)ethanone oxime. Acta Crystallographica Section E: Structure Reports Online, 66(1), o159. Retrieved from [Link]

-

Arslan, H., Kulcu, N., & Flörke, U. (2008). (E)-1-(4-Aminophenyl)ethanone oxime. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2408. Retrieved from [Link]

Sources

- 1. O-Acyl oximes: versatile building blocks for N-heterocycle formation in recent transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. arpgweb.com [arpgweb.com]

- 5. asianpubs.org [asianpubs.org]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. arpgweb.com [arpgweb.com]

- 9. Alkylation, acylation, and Beckmann rearrangement of oximes in the presence of an oxidation–reduction system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. cris.bgu.ac.il [cris.bgu.ac.il]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

Chemical structure of 1-phenylethanone O-{4-nitrobenzoyl}oxime

An In-Depth Technical Guide to 1-phenylethanone O-{4-nitrobenzoyl}oxime: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-phenylethanone O-{4-nitrobenzoyl}oxime, a versatile oxime ester with significant potential in synthetic organic chemistry. The document details the compound's chemical structure and physicochemical properties. A primary focus is placed on a robust, two-step synthesis protocol, beginning with the formation of 1-phenylethanone oxime from acetophenone, followed by its esterification with 4-nitrobenzoyl chloride. The guide elucidates the underlying reaction mechanisms and provides detailed, field-tested experimental procedures. Furthermore, it outlines the essential spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the unambiguous structural characterization of the title compound. Finally, the guide explores the reactivity of 1-phenylethanone O-{4-nitrobenzoyl}oxime, with a particular emphasis on its utility as a precursor in the Beckmann rearrangement for the synthesis of amides, a cornerstone reaction in industrial and pharmaceutical chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic utility of advanced oxime ester intermediates.

Introduction: The Versatility of Oxime Esters

Oxime esters are a prominent class of organic compounds that serve as crucial and versatile intermediates in modern synthetic chemistry.[1][2] Their inherent reactivity, stemming from the labile N-O bond, allows them to be precursors for a wide array of nitrogen- and oxygen-containing molecules, including amines, amides, nitriles, and various N-heterocycles. The oxime ester moiety is also present in numerous bioactive compounds exhibiting antibacterial, antifungal, anti-inflammatory, and cytotoxic activities.[1][2]

One of the most significant applications of ketoxime derivatives is their role as substrates in the Beckmann rearrangement, a classic organic reaction that transforms an oxime into an N-substituted amide.[3][4] This reaction is of immense industrial importance, most notably in the production of ε-caprolactam, the monomer for Nylon 6.[3][5] The efficiency of the Beckmann rearrangement is critically dependent on the conversion of the oxime's hydroxyl group into a good leaving group. Esterification of the oxime, particularly with an electron-withdrawing group, provides an activated substrate that can undergo rearrangement under milder conditions than those required for the parent oxime.[6][7]

1-phenylethanone O-{4-nitrobenzoyl}oxime is an exemplar of such an activated substrate. It combines the readily accessible 1-phenylethanone (acetophenone) backbone with a 4-nitrobenzoyl group, which serves as an excellent leaving group due to the electron-withdrawing nature of the nitro moiety. This guide provides a detailed exploration of its synthesis, characterization, and synthetic potential.

Chemical Structure and Physicochemical Properties

The molecular structure of 1-phenylethanone O-{4-nitrobenzoyl}oxime consists of a central C=N double bond characteristic of an oxime, which is further esterified. The nitrogen atom is bonded to a 4-nitrobenzoyl group, and the carbon atom is substituted with a phenyl group and a methyl group.

Caption: .

Due to the C=N double bond, the oxime ester can exist as two geometric isomers, (E) and (Z). The (E)-isomer, where the O-benzoyl group is anti to the larger phenyl group, is generally the thermodynamically more stable and predominant isomer formed.

Table 1: Physicochemical Properties of 1-phenylethanone O-{4-nitrobenzoyl}oxime and Precursors

| Property | 1-phenylethanone (Acetophenone)[8] | 1-phenylethanone oxime[9][10] | 1-phenylethanone O-{4-nitrobenzoyl}oxime (Predicted) |

| CAS Number | 98-86-2 | 613-91-2 | Not available |

| Molecular Formula | C₈H₈O | C₈H₉NO | C₁₅H₁₂N₂O₄ |

| Molar Mass ( g/mol ) | 120.15 | 135.16 | 284.27 |

| Appearance | Colorless liquid | White solid | White to pale yellow solid |

| Melting Point (°C) | 19.6 | 55-60 | >100 (Estimated) |

| Boiling Point (°C) | 202.3 | 245 | Decomposes at high temperature |

| Solubility | Soluble in ethanol, ether, acetone | Slightly soluble in water | Soluble in DCM, Chloroform, Ethyl Acetate |

Synthesis and Mechanistic Pathway

The synthesis of the title compound is efficiently achieved via a two-step process. This methodology ensures high purity and yield by isolating the intermediate oxime before proceeding to the final esterification.

Caption: Two-step synthesis workflow for the target oxime ester.

Step 1: Synthesis of 1-phenylethanone oxime

Causality: The conversion of a ketone to an oxime is a condensation reaction.[4] It requires hydroxylamine, which is typically supplied as its more stable hydrochloride salt (NH₂OH·HCl). A base is required to liberate the free hydroxylamine nucleophile from its salt, enabling it to attack the electrophilic carbonyl carbon of acetophenone.[10] Refluxing in a solvent like ethanol ensures the reaction proceeds to completion.[10]

Experimental Protocol:

-

To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 1-phenylethanone (acetophenone) (12.0 g, 0.1 mol), hydroxylamine hydrochloride (10.4 g, 0.15 mol), and 100 mL of 95% ethanol.

-

While stirring, add a solution of potassium hydroxide (16.8 g, 0.3 mol) in 25 mL of water portion-wise. The addition may be exothermic.

-

Heat the resulting mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring.

-

A white precipitate of 1-phenylethanone oxime will form. Collect the solid by vacuum filtration.

-

Wash the crude product with cold water (3 x 50 mL) and dry it under vacuum. Recrystallization from aqueous ethanol can be performed for higher purity if needed.[11]

Step 2: Synthesis of 1-phenylethanone O-{4-nitrobenzoyl}oxime

Causality: This step is a nucleophilic acyl substitution (esterification). The oxime's oxygen atom acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. A non-nucleophilic organic base, such as triethylamine or pyridine, is essential. Its role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[11] This prevents the protonation of the oxime and drives the equilibrium towards the product side. The reaction is typically started at a low temperature (0 °C) to control the exothermic reaction rate.

Caption: Generalized mechanism for the base-mediated esterification of an oxime.

Experimental Protocol:

-

In a 250 mL round-bottomed flask under a nitrogen atmosphere, dissolve 1-phenylethanone oxime (6.75 g, 0.05 mol) and triethylamine (7.0 mL, 0.05 mol) in 100 mL of anhydrous dichloromethane (DCM).

-

Cool the flask to 0 °C in an ice bath.

-

Prepare a solution of 4-nitrobenzoyl chloride (9.3 g, 0.05 mol) in 50 mL of anhydrous DCM. Add this solution dropwise to the stirred oxime solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates the consumption of the starting oxime.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure 1-phenylethanone O-{4-nitrobenzoyl}oxime.

Spectroscopic Characterization

Unambiguous confirmation of the final product's structure is achieved through a combination of spectroscopic methods. The data presented below are expected values based on the compound's structure and data from analogous compounds.[11][12]

Table 2: Summary of Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ 8.3-8.4 ppm: Multiplet, 2H (Aromatic protons ortho to NO₂). δ 8.2-8.3 ppm: Multiplet, 2H (Aromatic protons meta to NO₂). δ 7.6-7.8 ppm: Multiplet, 2H (Aromatic protons ortho to C=N). δ 7.4-7.5 ppm: Multiplet, 3H (Aromatic protons meta & para to C=N). δ 2.4-2.5 ppm: Singlet, 3H (CH₃). |

| ¹³C NMR (CDCl₃) | δ ~164 ppm: Ester C=O. δ ~160 ppm: Oxime C=N. δ ~151 ppm: Aromatic C-NO₂. δ 124-135 ppm: Aromatic carbons. δ ~15 ppm: CH₃. |

| IR Spectroscopy (KBr) | ~3100 cm⁻¹: Aromatic C-H stretch. ~1750 cm⁻¹: Ester C=O stretch (strong). ~1600 cm⁻¹: Aromatic C=C stretch. ~1530 & 1350 cm⁻¹: Asymmetric and symmetric N-O stretches of NO₂ group (strong). ~1250 cm⁻¹: C-O stretch. ~900 cm⁻¹: N-O stretch. Absence of broad -OH stretch from the starting oxime (~3200 cm⁻¹). |

| Mass Spectrometry (EI) | M⁺ peak at m/z 284.08. Key fragmentation patterns corresponding to the loss of the 4-nitrobenzoyl group and other characteristic fragments. |

Reactivity and Synthetic Applications

The primary synthetic utility of 1-phenylethanone O-{4-nitrobenzoyl}oxime lies in its capacity to undergo the Beckmann rearrangement. The O-{4-nitrobenzoyl} moiety is an excellent leaving group, facilitating the rearrangement under relatively mild conditions (e.g., heating in an inert solvent or catalysis with a Lewis acid).

The rearrangement is stereospecific; the group that is anti-periplanar to the leaving group on the nitrogen atom migrates.[5] For 1-phenylethanone oxime derivatives, the phenyl group is typically anti to the oxime ester group in the more stable (E)-isomer. Therefore, the phenyl group is expected to migrate, leading to the formation of N-phenylacetamide (Acetanilide).

Caption: Proposed Beckmann rearrangement of the title compound to Acetanilide.

This reaction pathway provides a valuable method for the synthesis of N-aryl amides, which are common structural motifs in pharmaceuticals and fine chemicals. Beyond the Beckmann rearrangement, oxime esters are also known to participate in reactions leading to the formation of pyridines, pyrroles, and other heterocyclic systems, highlighting the broad synthetic potential of the title compound.[1][2]

Conclusion

1-phenylethanone O-{4-nitrobenzoyl}oxime stands as a synthetically valuable and highly activated intermediate. This guide has provided a detailed, practical framework for its preparation, beginning from readily available commercial starting materials. The protocols are grounded in established chemical principles, ensuring reproducibility and high yield. The outlined spectroscopic data provide a clear benchmark for the successful characterization of the molecule. The principal application of this compound as a precursor for the Beckmann rearrangement to form N-phenylacetamide underscores its importance as a tool for constructing the amide bonds that are fundamental to medicinal and materials chemistry. The methodologies and insights presented herein are designed to empower researchers to confidently synthesize and utilize this versatile chemical entity in their synthetic endeavors.

References

-

Title: Beckmann Rearrangement of Oximes Catalyzed with Tetrabutylammonium Perrhenate Source: Bulletin of the Chemical Society of Japan URL: [Link]

-

Title: Beckmann rearrangement - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Beckmann Rearrangement - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

-

Title: A Review on Synthetic Applications of Oxime Esters Source: Bentham Science Publisher URL: [Link]

-

Title: A Review on Synthetic Applications of Oxime Esters | Bentham Science Publishers Source: Bentham Science Publishers URL: [Link]

-

Title: The Beckmann Rearrangement - Denmark Group Source: University of Illinois Urbana-Champaign URL: [Link]

-

Title: Green Approach for Synthesis of Oximes by Using Natural Acids Source: Journal of Survey in Fisheries Sciences URL: [Link]

-

Title: FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Oxime radicals: generation, properties and application in organic synthesis Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: 1-phenylethanone oxime - 613-91-2, C8H9NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis Source: ChemSynthesis URL: [Link]

-

Title: 1-phenylethanone oxime - ChemBK Source: ChemBK URL: [Link]

-

Title: 1-phenylethanone Source: Chemister.ru URL: [Link]

-

Title: A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: ACETOPHENONE OXIME - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters Source: Academic Research Publishing Group URL: [Link]

-

Title: 2-Nitro-1-phenylethanone | C8H7NO3 | CID 94833 - PubChem Source: PubChem URL: [Link]

- Title: Method of preparing p-nitroacetophenone and its oxime - Google Patents Source: Google Patents URL

-

Title: BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS Source: Rasayan Journal of Chemistry URL: [Link]

-

Title: (E)-1-(4-Aminophenyl)ethanone oxime - ResearchGate Source: ResearchGate URL: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 8. 1-phenylethanone [chemister.ru]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. chembk.com [chembk.com]

- 11. arpgweb.com [arpgweb.com]

- 12. Bot Verification [rasayanjournal.co.in]

Introduction: The Significance of Oxime Esters in Modern Chemistry

An In-depth Technical Guide on 1-phenylethanone O-{4-nitrobenzoyl}oxime

For Researchers, Scientists, and Drug Development Professionals

Oxime esters represent a pivotal class of organic compounds, bridging the gap between fundamental chemical synthesis and advanced applications in medicinal chemistry and materials science. Their unique structural and electronic properties, stemming from the N-O bond of the oxime moiety and the functionality of the ester group, render them versatile scaffolds for drug design and as key intermediates in complex organic transformations. 1-phenylethanone O-{4-nitrobenzoyl}oxime, the subject of this guide, is a prime example of this class, integrating the well-established 1-phenylethanone oxime core with a 4-nitrobenzoyl group. This particular combination introduces a potential pharmacophore and a useful handle for further chemical modification.

While a dedicated CAS number for 1-phenylethanone O-{4-nitrobenzoyl}oxime is not readily found in major chemical databases, its parent compound, 1-phenylethanone oxime (also known as acetophenone oxime), is well-documented under CAS Number 613-91-2 [1][2]. The synthesis of the title compound is straightforward and follows established organic chemistry principles, which will be detailed in this guide. This document aims to provide a comprehensive technical overview, from synthesis to potential applications, for researchers and professionals working in drug development and related scientific fields.

Strategic Synthesis: A Two-Step Approach

The synthesis of 1-phenylethanone O-{4-nitrobenzoyl}oxime is most efficiently achieved through a two-step process. This strategy ensures high yields and purity of the final product by first isolating the intermediate oxime before proceeding to the esterification.

Part 1: Synthesis of the Precursor - 1-phenylethanone oxime

The initial step involves the oximation of acetophenone. This reaction is a classic condensation between a ketone and hydroxylamine, typically from hydroxylamine hydrochloride, in the presence of a base.

Experimental Protocol: Synthesis of 1-phenylethanone oxime

Materials:

-

Acetophenone (1.0 eq.)

-

Hydroxylamine hydrochloride (1.2 eq.)

-

Bismuth(III) oxide (Bi₂O₃) (0.6 eq.)

-

Ethyl acetate

-

Water

Procedure:

-

In a mortar, combine acetophenone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol).

-

Grind the mixture with a pestle at room temperature for the time required to complete the reaction, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, add ethyl acetate (2 x 10 mL) to the reaction mixture and filter to remove the bismuth(III) oxide.

-

Concentrate the filtrate to approximately 6 mL.

-

Add water to the concentrated filtrate to precipitate the product.

-

Filter the precipitate and dry under high vacuum to yield pure 1-phenylethanone oxime[3].

Causality of Experimental Choices:

-

Solvent-Free Grinding: This "grindstone chemistry" approach is an environmentally friendly and efficient alternative to traditional solvent-based methods. It often leads to shorter reaction times and higher yields[3].

-

Bismuth(III) Oxide: Acts as a mild and effective catalyst for the oximation reaction.

-

Workup: The simple filtration and precipitation workup allows for easy isolation of a pure product without the need for column chromatography.

Part 2: Esterification to Yield 1-phenylethanone O-{4-nitrobenzoyl}oxime

The second and final step is the esterification of the synthesized 1-phenylethanone oxime with 4-nitrobenzoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

Experimental Protocol: Synthesis of 1-phenylethanone O-{4-nitrobenzoyl}oxime

Materials:

-

1-phenylethanone oxime (1.0 eq.)

-

4-nitrobenzoyl chloride (1.0 eq.)

-

Triethylamine (1.5 eq.)

-

Chloroform or Dichloromethane (anhydrous)

Procedure:

-

Dissolve 1-phenylethanone oxime (1 mmol) in anhydrous chloroform (20 mL) in a round-bottomed flask equipped with a magnetic stirrer.

-

Add triethylamine (1.5 mmol) to the solution.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1 mmol) in anhydrous chloroform (10 mL) dropwise to the cooled mixture with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 1-phenylethanone O-{4-nitrobenzoyl}oxime.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive 4-nitrobenzoyl chloride.

-

Triethylamine: Acts as a base to scavenge the hydrochloric acid produced during the esterification, driving the reaction to completion. Pyridine can also be used for this purpose[4].

-

Low Temperature Addition: The dropwise addition of the acid chloride at low temperatures helps to control the exothermic reaction and minimize the formation of byproducts.

-

Aqueous Workup: The washing steps are essential to remove the triethylammonium chloride salt and any unreacted starting materials.

Visualizing the Synthesis Workflow

Caption: Synthetic pathway for 1-phenylethanone O-{4-nitrobenzoyl}oxime.

Physicochemical and Spectroscopic Characterization

The accurate characterization of 1-phenylethanone O-{4-nitrobenzoyl}oxime is essential for its use in research and development. The following table summarizes the key properties of the starting materials and the expected properties of the final product.

| Property | Acetophenone[5][6] | 1-phenylethanone oxime[1][2] | 1-phenylethanone O-{4-nitrobenzoyl}oxime (Predicted) |

| CAS Number | 98-86-2 | 613-91-2 | Not available |

| Molecular Formula | C₈H₈O | C₈H₉NO | C₁₅H₁₂N₂O₄ |

| Molecular Weight | 120.15 g/mol | 135.16 g/mol | 284.27 g/mol |

| Appearance | Colorless liquid | White to light yellow crystalline solid | Expected to be a crystalline solid |

| Melting Point | 19-20 °C | 55-60 °C | Expected to be significantly higher than the oxime |

| Boiling Point | 202 °C | 118-120 °C at 20 mmHg | Not applicable (solid) |

| Solubility | Soluble in organic solvents, slightly soluble in water. | Soluble in organic solvents, slightly soluble in water. | Expected to be soluble in common organic solvents. |

Spectroscopic Analysis

A combination of NMR, IR, and mass spectrometry is crucial for the unambiguous structural confirmation of the final product.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and the 4-nitrophenyl rings. The methyl protons of the ethylidene group will appear as a singlet. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR Spectroscopy: The carbon NMR will show characteristic peaks for the carbonyl carbon of the ester, the imine carbon, and the aromatic carbons. The presence of the 4-nitrobenzoyl group will be confirmed by the signals corresponding to its seven carbon atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the disappearance of the broad O-H stretch of the oxime and the appearance of a strong C=O stretching vibration for the ester group. The C=N stretch of the oxime and the characteristic stretches for the nitro group (around 1520 and 1340 cm⁻¹) will also be present.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the final product. Fragmentation patterns will likely involve cleavage of the N-O bond and the ester linkage.

Potential Applications in Drug Discovery and Development

Oximes and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The incorporation of the 4-nitrobenzoyl moiety in 1-phenylethanone O-{4-nitrobenzoyl}oxime can modulate its biological profile and pharmacokinetic properties.

-

Antimicrobial and Antifungal Activity: Several studies have demonstrated the potent antifungal and antibacterial properties of oxime esters[7]. The title compound could be screened for its efficacy against various pathogens.

-

Anticancer and Anti-inflammatory Potential: The oxime functional group is present in a number of compounds that exhibit anticancer and anti-inflammatory activities, often through the inhibition of kinases and other enzymes[7].

-

Chemical Probes and Intermediates: The nitro group can be readily reduced to an amine, providing a synthetic handle for the attachment of fluorescent tags, biotin, or for the construction of more complex molecules, making it a valuable intermediate in the synthesis of compound libraries for high-throughput screening.

Illustrative Signaling Pathway: Kinase Inhibition

Caption: Potential mechanism of action via protein kinase inhibition.

Conclusion

1-phenylethanone O-{4-nitrobenzoyl}oxime is a readily accessible oxime ester with significant potential in various fields of chemical and biological research. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications. The detailed experimental protocols and the rationale behind the chosen methodologies are intended to empower researchers to confidently synthesize and utilize this and similar compounds in their work. The versatility of the oxime ester functionality, coupled with the electronic properties of the 4-nitrobenzoyl group, makes this molecule a valuable addition to the chemical toolbox for drug discovery and development.

References

-

ChemBK. (2024, April 9). 1-phenylethanone oxime. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supporting information - Dalton Transactions. Retrieved from [Link]

-

Pharmaffiliates. * (Z)-1-Phenylethan-1-one O-methyl oxime*. Retrieved from [Link]

-

Das, B., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 113. Retrieved from [Link]

-

Bawa, R. A. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Research Publishing Group. Retrieved from [Link]

-

Bawa, R. A. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. ResearchGate. Retrieved from [Link]

-

Bawa, R. A. (2020). Synthesis of a Number of Unsymmetrical Bridged Terphthaloyl Acetophenone Oxime Esters. Academic Research Publishing Group. Retrieved from [Link]

-

Organic Syntheses. o-NITROACETOPHENONE. Retrieved from [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0075597). Retrieved from [Link]

-

ResearchGate. (2015, April 30). What is the most popular procedure to synthesize oximes?. Retrieved from [Link]

-

ChemDB. 1-phenylethanone. Retrieved from [Link]

-

Wikipedia. Acetophenone. Retrieved from [Link]

-

Bawa, R. A. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. IDEAS/RePEc. Retrieved from [Link]

-

PubChem. 1-Phenyl-1-ethanone oxime. Retrieved from [Link]

-

ResearchGate. Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). Retrieved from [Link]

-

Bawa, R. A., et al. (2020). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Research Publishing Group. Retrieved from [Link]

-

PubChem. Benzophenone, 4-nitro-, oxime. Retrieved from [Link]

-

Chem-Impex. Acetophenone. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 613-91-2 CAS MSDS (Acetophenone oxime) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-phenylethanone [chemister.ru]

- 6. Acetophenone - Wikipedia [en.wikipedia.org]

- 7. arpgweb.com [arpgweb.com]

Technical Guide: Mechanism of Action of 1-Phenylethanone O-{4-nitrobenzoyl}oxime

Executive Summary

1-phenylethanone O-{4-nitrobenzoyl}oxime (also known as Acetophenone O-(4-nitrobenzoyl)oxime) is a photoactive oxime ester derivative. In drug development and chemical biology, it serves two primary, high-value functions:

-

Photo-Nucleolytic Agent: It acts as a "photonuclease," capable of cleaving DNA backbones upon UV irradiation via a radical-mediated mechanism.

-

Photoinitiator for Bio-Scaffolds: It functions as a Type I photoinitiator, used to crosslink hydrogels or polymer matrices for controlled drug delivery systems.

This guide details the physicochemical basis of its lability, the radical cascades triggered by excitation, and the specific protocols for its synthesis and validation.

Part 1: Chemical Basis & Stability

The molecule consists of an acetophenone iminyl moiety linked to a p-nitrobenzoyl group via an oxygen atom. The critical structural feature is the N-O bond , which possesses a low bond dissociation energy (approx. 50–60 kcal/mol), rendering it susceptible to homolytic cleavage upon photon absorption.

Structural Components[1][2][3][4][5][6][7][8][9][10]

-

Chromophore: The p-nitrobenzoyl and acetophenone moieties extend conjugation, allowing absorption in the UV-A/UV-B region (typically

~250–300 nm, with tailing into 350 nm). -

Leaving Group: The 4-nitrobenzoyloxy radical is an electron-deficient species, stabilized by the nitro group but prone to rapid decarboxylation.

-

Stability: Thermally stable at room temperature (MP ~145°C), but strictly photosensitive. Must be stored in amber vials.

Part 2: Mechanism of Action (MOA)

The MOA is strictly photochemical . Upon irradiation, the molecule undergoes an irreversible fragmentation that generates reactive oxygen species (ROS) and carbon-centered radicals.

Pathway 1: Radical Generation (The "Trigger")

-

Excitation: Absorption of a photon (

) promotes the molecule from the ground state ( -

Homolysis: The N-O bond cleaves homolytically.

-

Product A: 1-phenylethanone iminyl radical.

-

Product B: 4-nitrobenzoyloxy radical.

-

-

Decarboxylation (Secondary Step): The 4-nitrobenzoyloxy radical is unstable and rapidly loses carbon dioxide (

) to form a highly reactive 4-nitrophenyl radical .

Pathway 2: Biological Interaction (DNA Cleavage)

In a biological context (e.g., cancer research or antimicrobial studies), the generated radicals attack the DNA sugar backbone.

-

Hydrogen Abstraction: The 4-nitrophenyl radical (or the benzoyloxy radical) abstracts a hydrogen atom from the deoxyribose unit (typically at the C1', C4', or C5' position).

-

Strand Scission: This creates a sugar radical, which destabilizes the phosphate backbone, leading to single-strand breaks (nicking) or double-strand breaks.

-

Outcome: Conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II) and eventually linear DNA (Form III).

Pathway 3: Polymerization (Drug Delivery)

In materials science, the same radicals attack the double bonds of acrylate monomers (e.g., PEG-diacrylate), initiating chain-growth polymerization to form hydrogels that encapsulate therapeutic agents.

Visualization: Photochemical Cascade

Caption: Photochemical degradation pathway showing N-O bond homolysis and subsequent radical attacks on biological or synthetic targets.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Phenylethanone O-{4-nitrobenzoyl}oxime

Objective: To synthesize high-purity oxime ester for testing.

Reagents:

-

Acetophenone oxime (1.0 eq)

-

4-Nitrobenzoyl chloride (1.1 eq)

-

Triethylamine (Et3N) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve acetophenone oxime (e.g., 1.35 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.

-

Base Addition: Add Triethylamine (1.67 mL, 12 mmol) and cool the mixture to 0°C in an ice bath.

-

Acylation: Dropwise add a solution of 4-nitrobenzoyl chloride (2.04 g, 11 mmol) in DCM (10 mL) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).

-

Workup: Wash the organic layer with water (2x), saturated NaHCO3 (2x), and brine (1x).

-

Purification: Dry over MgSO4, filter, and concentrate in vacuo. Recrystallize the solid from Ethanol/Hexane.

-

Validation: Verify structure via 1H-NMR (look for aromatic protons and methyl group singlet) and IR (absence of O-H stretch, presence of ester C=O ~1740 cm⁻¹).

Protocol B: DNA Photocleavage Assay

Objective: To quantify the "photonuclease" activity.

Materials:

-

Supercoiled Plasmid DNA (e.g., pBR322 or pUC19).

-

Test Compound (dissolved in DMSO).

-

Agarose Gel (1%) with Ethidium Bromide.

Workflow:

-

Incubation: Mix plasmid DNA (0.5 µg) with the oxime ester (concentrations 10–100 µM) in Tris-HCl buffer (pH 7.2).

-

Irradiation: Expose samples to UV light (312 nm or 365 nm) for defined intervals (e.g., 5, 10, 30 mins) at room temperature. Control: Keep one set in the dark.

-

Electrophoresis: Load samples onto 1% agarose gel. Run at 80-100V for 1 hour.

-

Analysis: Visualize under UV transilluminator.

-

Form I: Supercoiled (Fast migration).

-

Form II: Nicked Circular (Slow migration) – Indicates single-strand cleavage.

-

Form III: Linear (Intermediate migration) – Indicates double-strand cleavage.

-

Visualization: Synthesis Workflow

Caption: Step-by-step synthetic route for the production of the oxime ester.

Part 4: Quantitative Data Summary

| Parameter | Value/Description | Relevance |

| Molecular Weight | 284.27 g/mol | Stoichiometric calculations. |

| Melting Point | 142–145 °C | Purity indicator. |

| ~260 nm, 300 nm (shoulder) | Excitation wavelength selection. | |

| Bond Dissociation (N-O) | ~55 kcal/mol | Energy threshold for cleavage. |

| Cleavage Efficiency | High (Quantum yield | Effective radical generation. |

| Solubility | DMSO, DCM, CHCl3 | Formulation for assays. |

References

-

Oxime Esters as Efficient Initiators in Photopolymerization Processes. Source: MDPI (Polymers) URL:[Link]

-

DNA photo-cleavage by various oxime ester conjugates. Source: ResearchGate (Bioorganic & Medicinal Chemistry Letters) URL:[1][Link]

-

Relationship between structure of conjugated oxime esters and their ability to cleave DNA. Source: PubMed (Bioorg Med Chem) URL:[Link]

-

1-Phenylethanone oxime (Precursor Data). Source: PubChem URL:[2][3][Link]

Sources

A Technical Guide to Investigating the Potential Biological Activity of 1-phenylethanone O-{4-nitrobenzoyl}oxime

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical framework for the preliminary investigation of the biological activities of the novel compound, 1-phenylethanone O-{4-nitrobenzoyl}oxime. Oxime esters are a class of compounds recognized for a wide spectrum of biological properties, including antimicrobial, anticancer, and enzyme-modulating effects.[1][2] The incorporation of a 4-nitrobenzoyl moiety may further enhance or confer specific activities, as nitro-aromatic compounds are known to possess significant pharmacological potential, including utility as anticancer agents.[3][4] This guide is designed for researchers in drug discovery and medicinal chemistry, offering a structured, rationale-driven approach to screening this compound. We will outline the synthesis and characterization, followed by detailed protocols for evaluating its potential as an antimicrobial and an anticancer agent, and conclude with a proposed framework for preliminary mechanism-of-action studies.

Introduction and Rationale

The search for novel therapeutic agents is a cornerstone of pharmaceutical science. Oxime esters represent a privileged scaffold in medicinal chemistry due to their diverse biological activities, which have been reported to include antibacterial, antifungal, antitumor, and antiviral properties.[1][5][6] The core structure, R1R2C=N-O-C(=O)R3, offers vast synthetic tractability and the ability to modulate physicochemical and pharmacological properties through modification of the R groups.

The target molecule, 1-phenylethanone O-{4-nitrobenzoyl}oxime, combines two key pharmacophores: the acetophenone oxime ester core and a 4-nitrobenzoyl group.

-

The Oxime Ester Moiety : This functional group is present in numerous compounds with demonstrated bioactivity. Its chemical properties can influence interactions with biological targets, and it can serve as a key structural element for binding to enzymes or receptors.[7]

-

The 4-Nitrobenzoyl Moiety : The presence of a nitro group on the aromatic ring is a significant feature. Nitro-aromatic compounds are known to be electrochemically active and can participate in redox cycling. This property is exploited in certain anticancer drugs, particularly those targeting hypoxic tumor cells.[3] Furthermore, the nitro group can act as a strong hydrogen bond acceptor, influencing drug-receptor interactions.

Hypothesis: Based on these structural precedents, we hypothesize that 1-phenylethanone O-{4-nitrobenzoyl}oxime possesses potent antimicrobial and cytotoxic (anticancer) activities. This guide details a logical, tiered screening approach to test this hypothesis, beginning with synthesis and proceeding through in vitro biological evaluation.

Synthesis and Characterization

The foundational step in any biological investigation is the unambiguous synthesis and rigorous characterization of the test compound. The proposed synthesis is a straightforward and efficient esterification reaction.

Synthetic Workflow

The synthesis involves the reaction of 1-phenylethanone oxime (acetophenone oxime) with 4-nitrobenzoyl chloride in the presence of a suitable base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

Caption: Proposed synthesis of the target compound.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.[8]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as C=N (oxime), N-O, C=O (ester), and NO₂ (nitro).[9]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[10]

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) to ensure purity is >95% before biological testing.

Proposed Biological Investigation Workflow

A tiered approach is recommended to efficiently screen the compound, starting with broad activity screening and progressing to more specific mechanistic assays for promising hits.

Caption: Overall workflow for biological evaluation.

Experimental Protocols: Primary Screening

The goal of primary screening is to determine if the compound exhibits the hypothesized biological activities and to quantify its potency.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that prevents visible growth of a microorganism. The broth microdilution method is a standardized and efficient technique.[1]

Protocol:

-

Microorganism Preparation:

-

Select a panel of clinically relevant bacteria and fungi.

-

Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)

-

Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

-

Fungus: Candida albicans (e.g., ATCC 90028)

-

-

Culture the microorganisms overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Dilute the cultures to a standardized inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mg/mL) in Dimethyl Sulfoxide (DMSO).

-

Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate broth to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the plate.

-

Include controls:

-

Positive Control: Wells with broth and inoculum only (to confirm microbial growth).

-

Negative Control: Wells with sterile broth only (to confirm medium sterility).

-

Vehicle Control: Wells with inoculum and the highest concentration of DMSO used (to ensure the solvent has no antimicrobial effect).

-

Drug Control: A known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

-

Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

-

Data Analysis:

-

Determine the MIC by visual inspection: the lowest concentration of the compound with no visible turbidity.

-

Data Presentation:

| Microorganism | Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

|---|---|---|---|---|

| S. aureus | ATCC 29213 | [Hypothetical Value] | 0.5 | N/A |

| E. coli | ATCC 25922 | [Hypothetical Value] | 0.25 | N/A |

| P. aeruginosa | ATCC 27853 | [Hypothetical Value] | 1.0 | N/A |

| C. albicans | ATCC 90028 | [Hypothetical Value] | N/A | 2.0 |

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[11] It measures the metabolic activity of cells, which is proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxicity.[12][13]

Protocol:

-

Cell Culture and Seeding:

-

Select a panel of human cancer cell lines and one non-cancerous cell line for control.

-

Breast Cancer: MCF-7

-

Lung Cancer: A549

-

Colon Cancer: HCT116

-

Non-cancerous control: HEK293 (Human Embryonic Kidney cells)

-

-

Culture cells in appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

Seed cells into 96-well plates at a density of ~5,000 cells/well and allow them to attach overnight.[11]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium from a DMSO stock. Final DMSO concentration should be <0.5%.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM).

-

Include controls:

-

Untreated Control: Cells treated with medium only.

-

Vehicle Control: Cells treated with medium containing the highest DMSO concentration.

-

Positive Control: A known anticancer drug (e.g., Doxorubicin).

-

-

-

Incubation and Assay:

-

Incubate the plates for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[11]

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidic isopropanol).

-

-

Data Analysis:

-

Measure the absorbance of each well using a microplate reader at 570 nm.[11]

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit the growth of 50% of the cell population) using non-linear regression analysis.[3][11]

-

Data Presentation:

| Cell Line | Cell Type | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

|---|---|---|---|

| MCF-7 | Breast Cancer | [Hypothetical Value] | 0.8 |

| A549 | Lung Cancer | [Hypothetical Value] | 1.2 |

| HCT116 | Colon Cancer | [Hypothetical Value] | 0.5 |

| HEK293 | Non-cancerous | [Hypothetical Value] | >10 |

Proposed Mechanistic Investigation

If the primary screening reveals significant cytotoxic activity, the next logical step is to investigate the potential mechanism of action. A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis.

Hypothesis: Induction of Apoptosis

Many cytotoxic agents exert their effect by triggering the apoptotic cascade within cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases (e.g., Caspase-3) that dismantle the cell.

Caption: Simplified intrinsic pathway of apoptosis.

Potential Secondary Assays

-

Enzyme Inhibition Assays: Given the broad activities of related compounds, assays for key enzymes involved in cancer progression, such as topoisomerases or specific kinases, could be performed.[14][15][16] These assays are fundamental in drug discovery for identifying how molecules modulate enzyme activity.[17]

-

Cell Cycle Analysis: Flow cytometry can be used to determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), which is a common effect of microtubule-targeting agents or DNA-damaging drugs.[4]

-

Caspase Activity Assays: Colorimetric or fluorometric assays can directly measure the activity of executioner caspases like Caspase-3/7 to confirm that cell death is occurring via apoptosis.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven plan to evaluate the biological potential of 1-phenylethanone O-{4-nitrobenzoyl}oxime. The combination of an oxime ester scaffold with a nitrobenzoyl moiety provides a strong rationale for investigating its antimicrobial and anticancer properties. The outlined protocols for primary screening are robust, standardized, and will generate the quantitative data (MIC and IC₅₀ values) needed to assess the compound's potency and selectivity. Positive results from this initial phase would warrant progression to more detailed mechanistic studies to elucidate the specific molecular targets and pathways, paving the way for further lead optimization and development.

References

-

Gavali, N. D., et al. (2016). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(7), 958-963. Available from: [Link]

-

Liu, X., et al. (2012). Synthesis and antibacterial activity of oxime esters from dihydrocumic acid. BioResources, 7(3), 4103-4112. Available from: [Link]

-

ResearchGate. (n.d.). Antimicrobial activity evaluation of the prepared oxime esters. ResearchGate. Available from: [Link]

-

LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Available from: [Link]

-

Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. Available from: [Link]

-

Peters, J. U. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5021-5024. Available from: [Link]

-

Der Pharma Chemica. (2023). A Facile and Efficient Protocol for the Construction of Oxime Esters from Carboxylic Acids and Evaluation of Their Antimicrobial. Der Pharma Chemica, 15(4), 1-11. Available from: [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Available from: [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

-

Wang, F., et al. (2012). Synthesis and Antibacterial Activity of Oxime Ester Derivatives from Dehydroabietic Acid. Letters in Drug Design & Discovery, 9(9), 843-848. Available from: [Link]

-

BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available from: [Link]

-

BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available from: [Link]

-

Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies. Available from: [Link]

-

Amsbio. (n.d.). Enzyme Activity Assays. Available from: [Link]

-

MATEC Web of Conferences. (2018). The effectiveness of oximes against organophosphate poisoning. MATEC Web of Conferences, 154, 01018. Available from: [Link]

-

Musilek, K., et al. (2022). The Medicinal Properties for FDA-Approved Oximes. Encyclopedia MDPI. Available from: [Link]

-

ResearchGate. (n.d.). Reactions of oxime 1 a with esters and ketones. ResearchGate. Available from: [Link]

-

Kuca, K., et al. (2020). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 25(23), 5605. Available from: [Link]

-

Trawick, M. L., et al. (2010). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. Molecules, 15(10), 7334-7347. Available from: [Link]

-

Taylor, P., et al. (2000). Mechanism of oxime reactivation of acetylcholinesterase analyzed by chirality and mutagenesis. Biochemistry, 39(19), 5709-5719. Available from: [Link]

-

Wang, Y., et al. (2016). A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity. Scientific Reports, 6, 31489. Available from: [Link]

-

Chemical Science (RSC Publishing). (2023). Photocontrolled activation of doubly o-nitrobenzyl-protected small molecule benzimidazoles leads to cancer cell death. Available from: [Link]

-

ResearchGate. (2018). Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives. ResearchGate. Available from: [Link]

-

Ahmad, M., et al. (2023). Photocontrolled activation of doubly o-nitrobenzyl-protected small molecule benzimidazoles leads to cancer cell death. Chemical Science, 14(21), 5698-5705. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Available from: [Link]

-

MDPI. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. Molecules, 25(12), 2764. Available from: [Link]

-

Perjesi, P., et al. (2018). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 23(10), 2663. Available from: [Link]

-

de Oliveira, A. C., et al. (2017). Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene. Molecules, 22(11), 1993. Available from: [Link]

-

ChemBK. (2024). 1-phenylethanone oxime. Available from: [Link]

-

Organic Syntheses. (n.d.). Notes. Available from: [Link]

-

ChemSynthesis. (2025). 1-phenylethanone oxime. Available from: [Link]

- Google Patents. (1964). Method of preparing p-nitroacetophenone and its oxime.

-

SciSpace. (2013). Synthesis, spectroscopic characterization, and genotoxicity of a new group of azo-oxime metal chelates. Available from: [Link]

-

Ozen, T., et al. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Pharmaceutical Pharmacology International Journal, 9(5), 176-192. Available from: [Link]

-

Academic Research Publishing Group. (2018). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. International Journal of Chemical and Pharmaceutical Sciences, 9(3), 1-6. Available from: [Link]

-

Preprints.org. (2022). (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Available from: [Link]

- Google Patents. (1996). Process for preparing 4-hydroxyacetophenone oxime.

-

ResearchGate. (2016). Molecular structure, spectroscopic investigations and computational study on the potential molecular switch of (E)-1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone. ResearchGate. Available from: [Link]

-

MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Molecules, 27(1), 325. Available from: [Link]

Sources